REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1.Br[CH:10]([CH3:17])[C:11](=O)[C:12]([F:15])([F:14])[F:13]>COCCOC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:10]([CH3:17])=[C:11]([C:12]([F:15])([F:14])[F:13])[N:8]=2)[N:7]=1
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Name
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|
Quantity
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3.16 g
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Type
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reactant
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Smiles
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ClC1=CC=C(N=N1)N
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
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BrC(C(C(F)(F)F)=O)C
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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COCCOC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtration
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Type
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CUSTOM
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Details
|
the solvent is removed under reduced pressure
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Type
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CUSTOM
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Details
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the crude mixture is purified by preparative chromatography on silicagel (CH2Cl2/MeOH/NH4OH: 98/2/0.2 (v/v/v))
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Name
|
|
Type
|
|
Smiles
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ClC=1C=CC=2N(N1)C(=C(N2)C(F)(F)F)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |